molecular formula C20H13ClFN3OS B2555676 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922839-08-5

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2555676
M. Wt: 397.85
InChI Key: DHZZFVRSTDWASE-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Scientific Research Applications

Anticancer Applications

Compounds related to "2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" have shown promise in cancer research. For instance, a study on novel fluoro-substituted benzo[b]pyran derivatives, which share a similar fluoro-substituted aromatic structure, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial Activity

Research on substituted 2-aminobenzothiazoles derivatives, which include structural motifs similar to the query compound, has highlighted their potential in addressing antimicrobial resistance. These compounds showed good to moderate activity against bacterial and fungal strains, providing a basis for the development of new antimicrobial agents (Anuse et al., 2019).

Enzyme Inhibition

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved compounds with a benzothiazole ring and demonstrated the modification of such structures to improve metabolic stability. This research provides insights into the design of enzyme inhibitors for therapeutic applications (Stec et al., 2011).

properties

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZZFVRSTDWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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